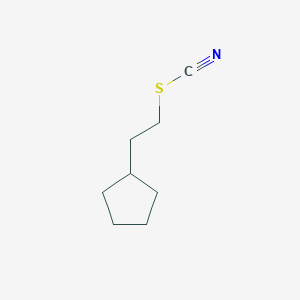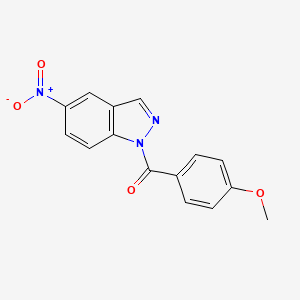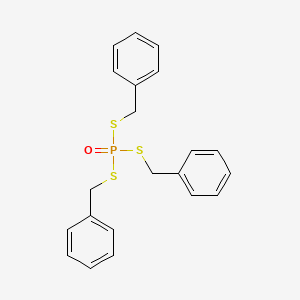
Phosphorotrithioic acid, S,S,S-tribenzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorotrithioic acid, S,S,S-tribenzyl ester is an organophosphorus compound characterized by the presence of three benzyl groups attached to the sulfur atoms of the phosphorotrithioic acid. This compound is part of a broader class of organophosphorus compounds known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorotrithioic acid, S,S,S-tribenzyl ester typically involves the reaction of phosphorotrithioic acid with benzyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the halide by the sulfur atoms. The reaction is typically conducted in an organic solvent like dichloromethane or toluene, and the temperature is maintained at around 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Phosphorotrithioic acid, S,S,S-tribenzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorotrithioic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphorotrithioic acid derivatives, alcohols, thiols, and substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Phosphorotrithioic acid, S,S,S-tribenzyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate linkages in DNA and RNA analogs.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase, which is relevant in neurobiology research.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphorotrithioic acid, S,S,S-tribenzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. In biological systems, it may also interact with cellular membranes and proteins, affecting various signaling pathways and cellular functions.
Comparison with Similar Compounds
Phosphorotrithioic acid, S,S,S-tribenzyl ester can be compared with other similar compounds, such as:
Phosphorotrithioic acid, S,S,S-tributyl ester: This compound has similar chemical properties but different alkyl groups, leading to variations in reactivity and applications.
Phosphorodithioic acid, O,O-diethyl ester: This compound has two oxygen atoms instead of sulfur, resulting in different chemical behavior and uses.
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: This compound has a tert-butyl group, which affects its steric properties and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
14974-76-6 |
|---|---|
Molecular Formula |
C21H21OPS3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
bis(benzylsulfanyl)phosphorylsulfanylmethylbenzene |
InChI |
InChI=1S/C21H21OPS3/c22-23(24-16-19-10-4-1-5-11-19,25-17-20-12-6-2-7-13-20)26-18-21-14-8-3-9-15-21/h1-15H,16-18H2 |
InChI Key |
SHGMHCSBWKCSCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSP(=O)(SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


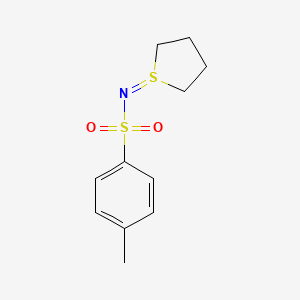
![1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14706121.png)
![8-Acetyl-5a,7a-dimethyl-4,5,5a,5b,6,7,7a,10,10a,10b,11,12-dodecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one](/img/structure/B14706135.png)
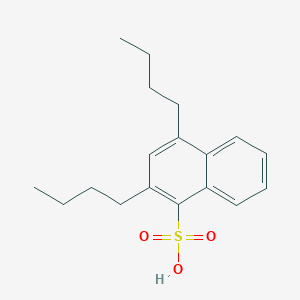
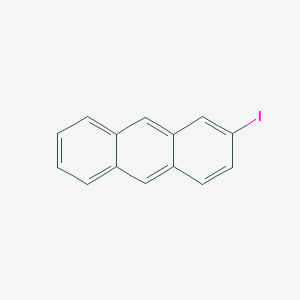
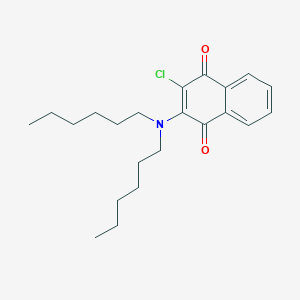

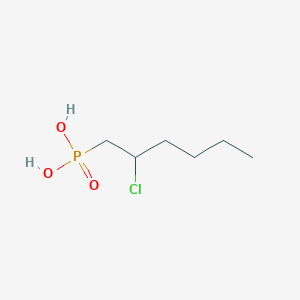
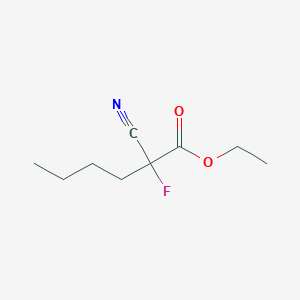
![1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one](/img/structure/B14706169.png)
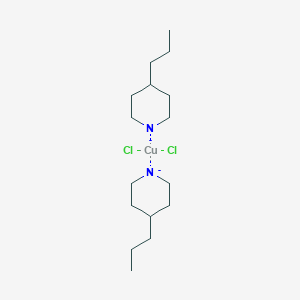
![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
